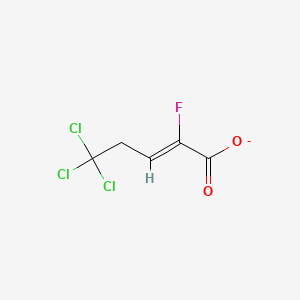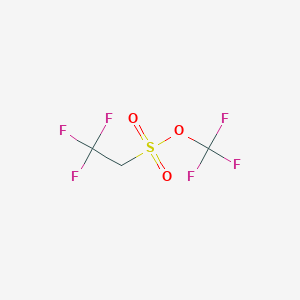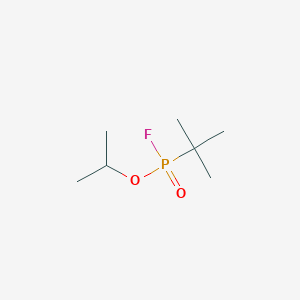
5,5,5-Trichloro-2-fluoro-pent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,5-Trichloro-2-fluoro-pent-2-enoate is an organic compound characterized by the presence of three chlorine atoms and one fluorine atom attached to a pent-2-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Trichloro-2-fluoro-pent-2-enoate typically involves the reaction of appropriate precursors under controlled conditions One common method involves the chlorination and fluorination of a pent-2-enoate derivative
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are optimized for maximum yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5,5,5-Trichloro-2-fluoro-pent-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of chlorine or fluorine atoms, resulting in different derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alkenes.
Scientific Research Applications
5,5,5-Trichloro-2-fluoro-pent-2-enoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine and fluorine atoms into complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,5,5-Trichloro-2-fluoro-pent-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of signal transduction, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5,5,5-trifluoropent-2-enoate: Similar in structure but contains fluorine atoms instead of chlorine.
5,5,5-Trifluoro-2-pentenoate: Another fluorinated derivative with different reactivity and applications.
Uniqueness
5,5,5-Trichloro-2-fluoro-pent-2-enoate is unique due to the combination of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired, such as in the synthesis of complex organic molecules or the development of new materials.
Properties
Molecular Formula |
C5H3Cl3FO2- |
|---|---|
Molecular Weight |
220.43 g/mol |
IUPAC Name |
(Z)-5,5,5-trichloro-2-fluoropent-2-enoate |
InChI |
InChI=1S/C5H4Cl3FO2/c6-5(7,8)2-1-3(9)4(10)11/h1H,2H2,(H,10,11)/p-1/b3-1- |
InChI Key |
JZUCBBWSDQIOGY-IWQZZHSRSA-M |
Isomeric SMILES |
C(/C=C(/C(=O)[O-])\F)C(Cl)(Cl)Cl |
Canonical SMILES |
C(C=C(C(=O)[O-])F)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[S(R)]-N-((1R)-1-(2-(Dicyclohexylphosphino)phenyl)-2,2-dimethylpropyl)-2-methyl-2-propanesulfinamide](/img/structure/B14750800.png)





![(3S,4R,8R,9S,10S)-10-[(dimethylamino)methyl]-3,4-dihydroxy-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide](/img/structure/B14750839.png)


![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene](/img/structure/B14750867.png)



